Comparative Lipophilicity (XlogP) Differentiates 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde from 1-Methyl- and 1-Phenyl Analogs
The tert-butyl group at the N1-position of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde confers a distinct lipophilicity profile compared to analogs with smaller (methyl) or larger (phenyl) substituents. The compound's calculated XlogP of 0.9 represents an intermediate value between the more polar methyl analog (logP ~0) and the more lipophilic phenyl analog (logP ~2.5), enabling fine-tuning of molecular properties in drug design [1] [2].
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | 0.9 [1] |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-5-carbaldehyde: ~0 [2]; 1-Phenyl-1H-pyrazole-5-carbaldehyde: ~2.5 (estimated) |
| Quantified Difference | Target compound is 0.9 units more lipophilic than methyl analog; 1.6 units less lipophilic than phenyl analog |
| Conditions | Calculated XlogP values |
Why This Matters
This specific lipophilicity window can be crucial for optimizing ADME properties, as overly hydrophilic or hydrophobic compounds may suffer from poor bioavailability or solubility.
- [1] 1-tert-butyl-1H-pyrazole-5-carbaldehyde. Chem960. https://m.chem960.com/cas/1204355587/ View Source
- [2] 1-Methyl-1H-pyrazole-5-carbaldehyde. Activate Scientific. https://shop.activate-scientific.com/1-methyl-1h-pyrazole-5-carbaldehyde-97-25-g-as32333-g25 View Source
